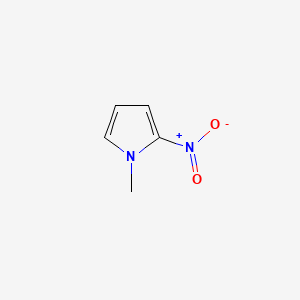

1-Methyl-2-nitro-1H-pyrrole

描述

Significance of Nitropyrrole Scaffolds in Modern Organic Synthesis

Nitropyrrole scaffolds are valuable building blocks in contemporary organic synthesis due to their unique electronic properties and versatile reactivity. frontiersin.org The nitro group is a strong electron-withdrawing group, which significantly influences the chemical behavior of the pyrrole (B145914) ring, making it susceptible to a variety of chemical transformations. This reactivity allows nitropyrroles to serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netrsc.orglookchem.comontosight.ai

The significance of these scaffolds is highlighted by their presence in a range of natural products, such as the pyrrolomycin and nitropyrrolin families, many of which exhibit interesting biological activities. rsc.orgresearchgate.net Consequently, the development of synthetic routes to access these core structures is an active area of research. acs.orgresearchgate.net Chemists utilize the nitro group not only for its electronic influence but also as a functional handle that can be transformed into other groups, such as amines, through reduction. This versatility makes nitropyrroles key precursors for creating diverse heterocyclic frameworks. frontiersin.org Their utility is further demonstrated in multicomponent reactions, which allow for the efficient, one-pot construction of highly functionalized pyrrole derivatives. frontiersin.org

Historical Context and Evolution of Research on 1-Methyl-2-nitro-1H-pyrrole

The history of this compound is intrinsically linked to the broader timeline of pyrrole chemistry. The story of pyrrole began in the 19th century, with its initial detection in coal tar. It was the subsequent exploration of the pyrrole ring's chemical properties, particularly its reactions to electrophilic substitution, that paved the way for the synthesis of nitro-substituted derivatives. numberanalytics.com

While the precise first synthesis of this compound is not detailed in the provided context, the evolution of research has been driven by the quest for new synthetic methodologies and the study of structure-activity relationships within this class of compounds. Early research focused on fundamental substitution reactions, while later efforts in the 20th century involved more detailed kinetic and mechanistic studies to understand the pathways of their formation. The synthesis of related N-1-substituted 2-nitropyrrole derivatives has been documented, starting from precursors like diethyl 2-nitropyrrole-3,4-dicarboxylate. tandfonline.com Over time, research has shifted from basic synthesis to the application of these compounds as intermediates in creating complex target molecules, including antifungal agents and analogues of natural products. researchgate.netresearchgate.net

Overview of Current Research Trajectories in this compound Chemistry

Current research involving this compound and related nitropyrroles is characterized by several key trends. A major focus is the development of novel, efficient, and sustainable synthetic methods. This includes the creation of multicomponent reactions to build complex molecular scaffolds in a single step and the use of modern catalytic systems. frontiersin.orgfrontiersin.orgdntb.gov.ua

Another significant trajectory is the total synthesis of nitropyrrole-containing natural products. rsc.orgresearchgate.net Researchers are actively working to replicate these complex molecules in the laboratory, a process that both confirms their structure and provides a platform for creating analogues with potentially enhanced properties. researchgate.net For example, total synthesis efforts have targeted the nitropyrrolin family of natural products. acs.org

Furthermore, there is a strong emphasis on exploring the potential of nitropyrrole derivatives in medicinal chemistry. researchgate.net Compounds structurally related to this compound are being investigated for a variety of biological activities. mdpi.com For instance, research has explored the potential of certain pyrrole alkaloids and their derivatives in areas such as anticancer research. researchgate.net These studies often involve synthesizing a series of related compounds to understand how structural modifications affect their biological function. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | nih.gov |

| Molecular Weight | 126.11 g/mol | nih.govechemi.com |

| CAS Number | 823-37-0 | echemi.com |

| Melting Point | 29-31 °C | echemi.com |

| InChIKey | ZNTAXEMTUMCOTJ-UHFFFAOYSA-N | nih.gov |

| SMILES | Cn1cccc1N+[O-] | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-nitropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-6-4-2-3-5(6)7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTAXEMTUMCOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318260 | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-37-0 | |

| Record name | 1-Methyl-2-nitro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 328029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NITRO-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XSX8ZL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 1 Methyl 2 Nitro 1h Pyrrole

Electrophilic Aromatic Substitution Reactivity of 1-Methyl-2-nitro-1H-pyrrole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like pyrrole (B145914). pearson.com The pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen atom's lone pair of electrons into the π-system, making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.comstackexchange.com However, the introduction of substituents can dramatically alter this reactivity and the regioselectivity of the substitution.

The nitro group (-NO₂) is a powerful deactivating group. It withdraws electron density from the aromatic ring through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect. libretexts.orgresearchgate.net This electron withdrawal reduces the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted 1-methyl-1H-pyrrole.

In a typical pyrrole system, electrophilic attack is strongly favored at the C2 (α) position, as the resulting carbocation intermediate (a σ-complex or arenium ion) is better stabilized by resonance, with three contributing structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. study.comquora.com

For this compound, the C2 position is already substituted. The strong deactivating effect of the nitro group primarily impacts the adjacent C3 and the electronically conjugated C5 positions. Electrophilic attack is therefore directed to the C4 position, which is least deactivated. Attack at C3 or C5 would result in a highly unstable intermediate where a positive charge is placed on a carbon atom adjacent to the already electron-deficient, nitro-substituted C2 carbon. Thus, the directive influence of the nitro group in this specific compound channels incoming electrophiles to the C4 position.

| Substituent at C2 | Ring Reactivity | Directive Influence for Further Substitution |

| -H (in 1-methylpyrrole) | Activated | C5 and C2 (if available) |

| -CH₃ (Activating) | Strongly Activated | C5 and C4 |

| -NO₂ (Deactivating) | Strongly Deactivated | C4 |

Friedel-Crafts reactions, including acylation and alkylation, are classic examples of electrophilic aromatic substitution. wikipedia.org However, these reactions have significant limitations. A primary limitation is their general failure with strongly deactivated aromatic rings. sigmaaldrich.comorganic-chemistry.org

Aromatic compounds substituted with potent electron-withdrawing groups, such as the nitro group, are typically unreactive under Friedel-Crafts conditions. sigmaaldrich.com The reasons for this lack of reactivity are twofold:

Ring Deactivation: The electron-withdrawing nitro group makes the pyrrole ring not nucleophilic enough to attack the acylium ion (R-C=O⁺) or carbocation electrophile. masterorganicchemistry.com

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates with the non-bonding electrons of the nitro group's oxygen atoms. This complexation places a formal positive charge on the substituent, which further intensifies its electron-withdrawing effect, leading to even greater deactivation of the ring. organic-chemistry.org

While N-methyl-pyrrole readily undergoes Friedel-Crafts acylation, predominantly at the C2 position study.com, studies on nitro-substituted pyrroles are scarce, and the reaction is generally considered non-viable. The presence of the nitro group on the pyrrole ring effectively prevents the Friedel-Crafts acylation from occurring under standard conditions.

Nucleophilic Reactivity and Substitution Pathways

The electron-deficient character imparted by the nitro group makes the this compound ring susceptible to nucleophilic attack, a mode of reactivity not typically observed in unsubstituted pyrroles.

Nucleophilic aromatic substitution (SNAr) in nitroaromatic compounds can proceed through various mechanisms. One such pathway is cine-substitution, where the incoming nucleophile attaches to the carbon atom adjacent to the one bearing the leaving group. arkat-usa.org The term cine (from the Greek for "to move") signifies this shift in position. arkat-usa.org This mechanism is distinct from the more common addition-elimination pathway where substitution occurs at the same carbon.

Studies on other nitroheterocycles provide a framework for understanding the potential for cine-substitution in this compound. For instance, 1-aryl-2-methyl-4-nitroimidazoles have been shown to react with thiols to yield products of cine-substitution, where the nitro group is replaced and the incoming nucleophile bonds to the adjacent C5 position. researchgate.net Similarly, cine-substitution has been observed in the reactions of 2,3-dinitrophenol (B1210279) with secondary amines rsc.org and in the functionalization of nitroquinolones. nih.gov

The proposed mechanism for cine-substitution in this compound would likely involve the following steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient C3 position of the pyrrole ring, forming a σ-complex intermediate.

Proton Transfer: A proton is abstracted from the C3 position, often by a base.

Elimination: The intermediate undergoes elimination of the nitro group (as a nitrite (B80452) ion, NO₂⁻) from the C2 position, leading to the formation of a new double bond and re-aromatization of the ring. The net result is the formation of a 3-substituted-1-methyl-1H-pyrrole.

This pathway represents a potential, albeit likely condition-dependent, route for the functionalization of this compound via nucleophilic attack.

Cycloaddition Reactions Involving Nitropyrrole Systems

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org

Pyrrole's aromatic character generally makes it a reluctant participant as a diene in Diels-Alder reactions, as the reaction would lead to a loss of aromatic stabilization. wikipedia.orgucla.edu However, the introduction of electron-withdrawing substituents can modulate this reactivity.

Computational studies on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) provide significant insight into the potential reactivity of the closely related this compound. researchgate.net A mechanistic study employing Density Functional Theory (DFT) analyzed the [4+2] cycloaddition and found that the reaction proceeds through a non-concerted two-stage, one-step molecular mechanism. researchgate.net

Analysis within the framework of Molecular Electron Density Theory (MEDT) characterized 2-nitro-1H-pyrrole as the nucleophilic species and isoprene as the electrophile in this specific reaction. researchgate.net The study also examined the chemo- and regioselectivity, finding that the most favorable reaction channel corresponds to the formation of a specific regioisomer, which is consistent with experimental observations. researchgate.net The calculated activation energies and Gibbs free energies indicate the feasibility of the reaction.

Table: Calculated Activation and Gibbs Free Energies (in kcal/mol) for the Diels-Alder Reaction of 2-nitro-1H-pyrrole and Isoprene in the Gas Phase researchgate.net

| Reaction Pathway | ΔG (Gibbs Free Energy) | ΔG‡ (Activation Gibbs Free Energy) |

| TS-1 m (Most Favorable) | -33.95 | 29.83 |

| TS-1 o | -32.99 | 32.74 |

| TS-2 m | -35.21 | 35.84 |

| TS-2 o | -35.45 | 36.31 |

These theoretical findings suggest that this compound could similarly participate as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, providing a pathway to complex heterocyclic structures.

1,3-Dipolar Cycloaddition Reactions with Nitropyrroles

While specific experimental studies on the 1,3-dipolar cycloaddition reactions of this compound are not extensively documented in the literature, the electronic properties of the molecule suggest its potential to act as a dipolarophile. The electron-withdrawing nature of the nitro group reduces the electron density of the pyrrole ring, making it more susceptible to attack by 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides.

In a typical 1,3-dipolar cycloaddition, the 1,3-dipole reacts across a π-system (the dipolarophile) to form a five-membered heterocyclic ring. For this compound, the C4-C5 double bond is the most likely site for such a reaction due to the directing effect of the nitro group at the C2 position. The reaction would proceed via a concerted mechanism, and the regioselectivity would be dictated by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the nitropyrrole.

Computational studies on various nitropyrrole derivatives have been conducted to understand their thermodynamic and kinetic stability, which can provide insights into their reactivity as dipolarophiles. These theoretical models can help predict the feasibility and outcome of such cycloaddition reactions.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound This table presents hypothetical reaction partners and expected products based on general principles of 1,3-dipolar cycloaddition chemistry, as specific experimental data for this compound is not readily available.

| 1,3-Dipole | Dipolarophile | Expected Product Class |

| Azomethine Ylide | This compound | Pyrrolo[3,4-c]pyrrolidine derivative |

| Nitrile Oxide | This compound | Isoxazoline-fused pyrrole derivative |

| Diazoalkane | This compound | Pyrazoline-fused pyrrole derivative |

Reductive Transformations of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to the corresponding amino compounds, which are valuable synthetic intermediates. The nitro group of this compound can be reduced to a primary amine, 1-methyl-1H-pyrrol-2-amine, using a variety of reducing agents. The choice of reagent and reaction conditions is crucial to achieve high selectivity and yield, avoiding the reduction of the pyrrole ring itself.

Common methods for the reduction of aromatic and heteroaromatic nitro compounds are applicable to this compound. These methods can be broadly categorized into catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction.

H₂/Palladium on Carbon (Pd/C): This is a highly efficient catalytic system for the reduction of nitro groups. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Raney Nickel: This is another effective catalyst for the hydrogenation of nitro compounds. It is often used when other functional groups sensitive to reduction with Pd/C are present.

Chemical Reductions:

Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for the reduction of nitroarenes. For example, the Fe/HCl system is a cost-effective and reliable method.

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also reduce the pyrrole ring or lead to the formation of azo compounds from aromatic nitro compounds. Therefore, their use requires careful consideration of the substrate and reaction conditions. Milder and more selective hydride reagents may be more suitable.

Tin(II) Chloride (SnCl₂): This reagent is a mild and selective reducing agent for nitro groups, often used for substrates with other reducible functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds This table provides a summary of general methods applicable to the reduction of the nitro group in this compound, based on established procedures for other nitroaromatic compounds.

| Reagent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, room temperature, 1-3 atm H₂ | 1-Methyl-1H-pyrrol-2-amine |

| Fe, HCl | Ethanol/Water, reflux | 1-Methyl-1H-pyrrol-2-amine |

| SnCl₂·2H₂O | Ethanol, reflux | 1-Methyl-1H-pyrrol-2-amine |

| Na₂S₂O₄ | Water/Methanol, reflux | 1-Methyl-1H-pyrrol-2-amine |

Mechanistic Organic Chemistry of this compound

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and for the rational design of synthetic routes. This section focuses on the kinetic studies and the elucidation of reaction intermediates involved in its transformations.

Specific kinetic data for reactions involving this compound are not extensively reported. However, general principles of physical organic chemistry can be applied to understand the factors influencing the reaction rates.

For electrophilic substitution reactions on the pyrrole ring, the presence of the electron-withdrawing nitro group at the 2-position deactivates the ring towards further electrophilic attack compared to 1-methylpyrrole (B46729). Kinetic studies on related nitrated aromatic compounds have shown that the rate of reaction is significantly influenced by the nature of the electrophile, the solvent, and the temperature.

In the case of nucleophilic aromatic substitution, which is less common for pyrroles but can be facilitated by a strong electron-withdrawing group like the nitro group, kinetic studies would be crucial to determine the reaction order and the rate-determining step.

Computational chemistry offers a powerful tool for estimating reaction rates and activation energies for reactions of this compound. Density Functional Theory (DFT) calculations can be used to model the transition states of proposed reaction pathways and to calculate the associated energy barriers, providing theoretical kinetic parameters.

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, a variety of transient species can be postulated.

In the reductive transformation of the nitro group , the reaction is believed to proceed through a series of intermediates. The stepwise reduction likely involves the formation of a nitroso (R-NO) and a hydroxylamino (R-NHOH) species before the final amino product (R-NH₂) is formed. These intermediates are generally unstable and are rapidly reduced further under the reaction conditions.

Techniques for the Elucidation of Reaction Intermediates:

Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize intermediates if they accumulate to a sufficient concentration. In situ monitoring of the reaction mixture can provide valuable information.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product. This provides indirect evidence for the existence of the transient species.

Low-Temperature Studies: By conducting the reaction at very low temperatures, it may be possible to slow down the reaction rate sufficiently to observe or isolate otherwise fleeting intermediates.

Computational Modeling: Quantum chemical calculations can be used to predict the structures and energies of potential intermediates, guiding the experimental search for these species.

While direct experimental evidence for reaction intermediates in the transformations of this compound is limited, the mechanistic pathways are generally inferred from well-established mechanisms for analogous aromatic and heteroaromatic compounds.

Advanced Derivatives and Functionalization Strategies of 1 Methyl 2 Nitro 1h Pyrrole

Synthesis of Polysubstituted 1-Methyl-2-nitropyrroles

The synthesis of polysubstituted pyrroles is an area of significant interest due to the prevalence of this heterocyclic system in biologically active compounds, natural products, and materials science. urfu.ru While classic methods like the Hantzsch, Knorr, and Paal-Knorr syntheses are well-established, the development of more efficient and atom-economical routes remains a key objective for synthetic chemists. urfu.ruchemrxiv.org Challenges associated with existing methods often include long reaction times, low yields, and the need for expensive or sensitive catalysts. urfu.ru

Recent advancements have focused on domino reactions and multicomponent strategies to construct highly substituted pyrrole (B145914) rings. One such approach involves a pseudo three-component reaction of a 2-imidazoline with two equivalents of a terminal electron-deficient alkyne, leading to a tetrasubstituted imidazolidine. urfu.ru This intermediate, under microwave irradiation, undergoes an aza-Claisen rearrangement followed by intramolecular nucleophilic attack and oxidation to furnish the polysubstituted pyrrole. urfu.ru

Another innovative, metal-free method utilizes the intermolecular cycloaddition of substituted α-amino ketones with dialkyl acetylenedicarboxylates in an aqueous surfactant system. rsc.org This approach offers an environmentally benign route to polysubstituted pyrroles with good to excellent yields. rsc.org Furthermore, a transition-metal-free cyclization of methyl isocyanoacetate with aurone analogues, catalyzed by sodium hydroxide, has been reported to produce various 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org

While these methods provide general strategies for the synthesis of polysubstituted pyrroles, their direct application to the synthesis of derivatives of 1-methyl-2-nitro-1H-pyrrole would require careful selection of starting materials and optimization of reaction conditions to accommodate the electronic effects of the nitro group.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the 1-methyl-2-nitropyrrole core. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds in the synthesis of complex organic molecules. nih.gov The Sonogashira and Stille reactions are prominent examples that allow for the introduction of alkynyl and aryl/vinyl groups, respectively.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org For nitropyrrole scaffolds, a halo-substituted 1-methyl-2-nitropyrrole would serve as the electrophilic partner. The reaction's success would depend on the careful optimization of catalysts, bases, and solvents to achieve high yields and selectivity. researchgate.net Copper-free Sonogashira protocols have also been developed to address concerns about the toxicity and environmental impact of copper. rsc.org

The Stille reaction utilizes an organotin reagent to transfer an organic group to an electrophilic partner, catalyzed by palladium. An unprecedented palladium-catalyzed Stille-type cross-coupling has been reported between a mononitro-perylenediimide and various arylstannanes, demonstrating the feasibility of such couplings with nitroarenes. rsc.org This suggests that a halo-substituted 1-methyl-2-nitropyrrole could potentially undergo Stille coupling to introduce a variety of aryl and heteroaryl substituents.

| Reaction | Electrophile | Nucleophile | Catalyst System | Key Features |

| Sonogashira | Halo-substituted 1-methyl-2-nitropyrrole | Terminal alkyne | Pd catalyst, Cu co-catalyst (optional) | Mild reaction conditions, formation of C(sp)-C(sp2) bonds. wikipedia.orgrsc.org |

| Stille | Halo-substituted 1-methyl-2-nitropyrrole | Organostannane | Pd catalyst | Tolerant of many functional groups, formation of C(sp2)-C(sp2) bonds. |

Decarboxylative cross-coupling reactions have emerged as a powerful alternative to traditional methods, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.org These reactions proceed with the extrusion of carbon dioxide, offering a more atom-economical approach. nih.gov

Palladium-catalyzed decarboxylative cross-coupling has been successfully employed for the synthesis of 2-arylpyrroles. vapourtec.com This strategy involves the reaction of a pyrrole-2-carboxylic acid with an aryl halide. For the synthesis of derivatives of this compound, a this compound-carboxylic acid could be coupled with various aryl or heteroaryl halides. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized to achieve efficient coupling. vapourtec.comacs.org

An effective decarboxylative cross-coupling of a 3,4-dioxypyrrole derivative with various aryl bromides has been reported, highlighting the potential of this methodology for functionalizing different positions of the pyrrole ring. acs.org This reaction proceeded in high yields without the need for a copper salt or other transmetalating agents. acs.org

| Pyrrole Reactant | Coupling Partner | Catalyst | Yield | Reference |

| N-alkylated pyrrole-2-carboxylic acid | Aryl halide | Palladium | Good to excellent | vapourtec.com |

| N-dodecyl-5-(ethoxycarbonyl)-3,4-(propylene-1,3-dioxy)pyrrole-2-carboxylic acid | Aryl bromide | Palladium | 92-99% | acs.org |

Electrophilic and Nucleophilic Functionalization at Various Ring Positions

The reactivity of the 1-methyl-2-nitropyrrole ring towards electrophilic and nucleophilic attack is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the N-methyl group.

Electrophilic substitution on the pyrrole ring is generally favored at the C2 and C5 positions. However, in this compound, the C2 position is blocked, and the strong deactivating effect of the nitro group makes electrophilic substitution challenging. Reactions would likely require harsh conditions and may lead to a mixture of products.

Nucleophilic aromatic substitution (SNA r) is a more plausible pathway for the functionalization of this compound. The electron-withdrawing nitro group activates the pyrrole ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group (C3 and C5). Halogenated derivatives of 1-methyl-2-nitropyrrole could serve as substrates for SNA r reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.

Furthermore, the nitro group itself can be a site for nucleophilic attack. For instance, reactions with certain carbon nucleophiles can lead to displacement of the nitro group or addition to the ring followed by rearrangement. The behavior of electrophilically activated nitroalkanes with carbon-based nucleophiles provides some insight into the potential reactivity of the nitro group in this compound. frontiersin.org

C–H Functionalization Methodologies for N-Methylpyrroles

Direct C–H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. tohoku.ac.jp For N-methylpyrroles, this approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of C–H bonds. nih.gov Palladium, rhodium, and iridium complexes are commonly used catalysts for these transformations. snnu.edu.cn In the context of N-methylpyrroles, C–H activation can be directed to specific positions on the pyrrole ring.

For this compound, the directing effect of the N-methyl group and the electronic influence of the nitro group will play a crucial role in determining the regioselectivity of C–H activation. The C5 position is often the most reactive site in N-substituted pyrroles for C-H functionalization. Transition-metal-catalyzed C-H arylation, for example, has been achieved for N-methylpyrrole, leading to the selective formation of C2-arylated products. acs.org While the nitro group at the C2 position in this compound would block this specific transformation, C-H activation at other positions (C3, C4, or C5) could be explored with appropriate directing groups or catalytic systems.

A metal-free oxidative radical arylation of N-methylpyrrole has also been reported, providing a convenient route to C2-arylated pyrroles. acs.org This method utilizes the generation of an aryl radical from phenylhydrazine in the presence of air as the oxidant. acs.org The applicability of this radical-based approach to this compound would depend on the compatibility of the nitro group with the reaction conditions.

| Methodology | Reactant | Catalyst/Reagent | Position of Functionalization | Reference |

| Transition metal-catalyzed C-H arylation | N-methylpyrrole | Palladium, Rhodium, or Ruthenium complexes | C2 | acs.org |

| Metal-free oxidative radical arylation | N-methylpyrrole | Phenylhydrazine/Air | C2 | acs.org |

Electrooxidative C-H Functionalization

Electrooxidative C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the direct formation of new bonds at carbon-hydrogen sites without the need for pre-functionalized substrates. This approach often utilizes electricity as a "traceless" oxidant, minimizing waste and avoiding harsh chemical reagents. In the context of pyrrole chemistry, electrochemical methods have been employed for various C-H functionalization reactions, including arylation, alkenylation, and the introduction of heteroatoms.

The presence of the nitro group at the C2 position of the 1-methyl-1H-pyrrole ring renders the system electron-deficient. This electronic feature is a critical determinant of its reactivity in electrooxidative processes. While specific studies detailing the electrooxidative C-H functionalization of this compound are not extensively documented in the literature, the principles of electrochemical C-H activation on electron-deficient heterocycles provide a framework for potential transformations. The reaction would likely proceed via anodic oxidation, though the specific pathway—whether through the formation of a radical cation of the pyrrole or oxidation of a nucleophile—would depend on the relative oxidation potentials of the substrate and the coupling partner.

Challenges in the electrooxidative functionalization of this particular molecule may arise from the potential for competing reactions, such as polymerization or degradation under oxidative conditions. However, the tailored selection of electrochemical parameters, including the electrode material, solvent, supporting electrolyte, and applied potential, can offer a high degree of control to favor the desired C-H functionalization pathway. Further research in this area could unlock novel synthetic routes to complex pyrrole derivatives that are otherwise difficult to access.

Derivatization of the Nitro Group and its Chemical Transformations

The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other substituents, significantly broadening the synthetic utility of the parent molecule. The primary transformations include reduction to an amino group and its participation in nucleophilic substitution reactions.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the pyrrole ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. This change in electronics subsequently modifies the reactivity of the pyrrole in further synthetic steps. The resulting 1-methyl-1H-pyrrol-2-amine is a valuable intermediate for the synthesis of a range of more complex heterocyclic systems.

Common methods for the reduction of aromatic nitro compounds are well-established and are applicable to this compound. These methods include:

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice for this transformation. commonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is another effective method for nitro group reduction. masterorganicchemistry.com

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1-methyl-1H-pyrrol-2-amine |

| Metal-Acid Reduction | Fe, HCl | 1-methyl-1H-pyrrol-2-amine |

| Metal-Acid Reduction | Zn, HCl | 1-methyl-1H-pyrrol-2-amine |

Furthermore, the electron-deficient nature of the this compound ring allows it to participate in nucleophilic aromatic substitution reactions, particularly Vicarious Nucleophilic Substitution (VNS). VNS is a special type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile bearing a leaving group. It has been noted that for nitropyrroles, the presence of an alkyl group on the nitrogen atom is a necessary prerequisite for the VNS reaction to proceed, as the nitropyrrole anion itself is unreactive. organic-chemistry.org

In the case of this compound, it has been reported that the VNS reaction with the carbanion of chloromethyl phenyl sulfone results in substitution at the 5-position of the pyrrole ring. kuleuven.be This regioselectivity is attributed to the electronic influence of the N-methyl and C2-nitro groups.

| Reaction Type | Reagent | Position of Substitution | Product |

| Vicarious Nucleophilic Substitution (VNS) | Chloromethyl phenyl sulfone | C5 | 5-(phenylsulfonylmethyl)-1-methyl-2-nitro-1H-pyrrole |

This transformation provides a direct method for the C-H alkylation of the pyrrole ring, introducing a functionalized side chain that can be further manipulated in subsequent synthetic steps.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Chemical Shift Analysis for Structural Assignment

The ¹H-NMR and ¹³C-NMR spectra of 1-Methyl-2-nitro-1H-pyrrole are dictated by the electronic effects of its constituent parts: the N-methyl group and the electron-withdrawing nitro group on the pyrrole (B145914) ring. While specific experimental data for this exact compound is not widely published, a detailed analysis can be made based on the known spectra of N-methylpyrrole and the predictable influence of the C-2 nitro substituent.

The presence of an electron-withdrawing group, such as a nitro group, is known to cause a downfield shift (to a higher ppm value) for nearby protons and carbons due to a decrease in electron density around these nuclei. ipb.pt For this compound, the nitro group at the C-2 position would significantly deshield the adjacent proton at C-3 and, to a lesser extent, the protons at C-4 and C-5. The N-methyl protons would also experience a slight downfield shift compared to unsubstituted N-methylpyrrole.

Similarly, in the ¹³C-NMR spectrum, the carbon atom directly attached to the nitro group (C-2) would be significantly shifted downfield. The other ring carbons (C-3, C-4, C-5) would also be shifted downfield, with the effect diminishing with distance from the nitro group.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.7 - 3.9 | ~36 - 38 |

| H-3 / C-3 | ~7.0 - 7.3 | ~110 - 115 |

| H-4 / C-4 | ~6.3 - 6.6 | ~112 - 117 |

| H-5 / C-5 | ~6.9 - 7.2 | ~125 - 130 |

| C-2 | - | ~145 - 155 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For a planar, aromatic molecule like this compound, advanced 2D NMR techniques serve primarily to confirm structural assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the adjacent ring protons (H-3 with H-4, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity. A key expected correlation would be between the N-methyl protons and the proton at the C-5 position, confirming their spatial relationship across the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and direct evidence for the presence of specific functional groups. nih.gov

Vibrational Analysis for Functional Group Identification and Molecular Interactions

The IR and Raman spectra of this compound are dominated by vibrations from the pyrrole ring and the nitro group. The nitro (NO₂) group gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum. rsc.org These are the asymmetric and symmetric stretches, which are highly diagnostic for the presence of this functional group. The vibrations of the pyrrole ring itself, including C-H, C-N, and C=C stretching and bending modes, would also be present.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. youtube.com Therefore, the symmetric NO₂ stretch is often stronger in the Raman spectrum, while the asymmetric stretch is typically very strong in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretching (aromatic) | 3100 - 3150 | 3100 - 3150 | Medium |

| C-H stretching (methyl) | 2900 - 3000 | 2900 - 3000 | Medium-Weak |

| NO₂ asymmetric stretching | 1520 - 1560 | 1520 - 1560 | Strong (IR), Weak (Raman) |

| C=C stretching (ring) | 1450 - 1550 | 1450 - 1550 | Medium |

| NO₂ symmetric stretching | 1340 - 1380 | 1340 - 1380 | Strong (IR), Strong (Raman) |

| C-N stretching (ring) | 1250 - 1350 | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

Theoretical and Computational Chemistry Studies of 1 Methyl 2 Nitro 1h Pyrrole

Computational Investigations of Reaction Mechanisms and Energetics.

Transition State Characterization and Activation Energy Barriers

The reactivity of 1-Methyl-2-nitro-1H-pyrrole in chemical transformations, such as cycloaddition or nucleophilic substitution reactions, is governed by the energy of the transition states connecting reactants to products. Characterizing these transition states and their associated activation energy barriers is a central theme in computational chemistry, typically employing methods like Density Functional Theory (DFT). For reactions involving nitropyrrole derivatives, computational approaches are instrumental in elucidating reaction mechanisms.

While direct studies on this compound are not prominent, research on similar molecules, such as the cycloaddition reactions of nitroalkenes, provides a methodological blueprint. mdpi.com In such studies, transition states are located on the potential energy surface as first-order saddle points, possessing exactly one imaginary frequency corresponding to the vibrational mode of the bond-forming or bond-breaking process. The activation energy (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants.

For a hypothetical reaction, such as a [3+2] cycloaddition with a dipolarophile, the transition state for this compound would be characterized by the partial formation of new covalent bonds. The activation energy barrier would be influenced by electronic factors, such as the electron-withdrawing nature of the nitro group, and steric effects from the methyl group. Lower activation barriers would indicate a kinetically more favorable reaction pathway. Studies on related nitro-substituted heterocycles often reveal that the activation energies are sensitive to the level of theory and basis set used in the calculations. mdpi.com

Table 1: Hypothetical Activation Energy Barriers for a [3+2] Cycloaddition Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| Path A (Regioisomer 1) | B3LYP | 6-31G(d) | PCM (Toluene) | 25.8 |

| Path B (Regioisomer 2) | B3LYP | 6-31G(d) | PCM (Toluene) | 28.2 |

| Path A (Regioisomer 1) | M06-2X | def2-TZVP | SMD (Acetonitrile) | 23.5 |

| Path B (Regioisomer 2) | M06-2X | def2-TZVP | SMD (Acetonitrile) | 26.1 |

| Note: This table is illustrative and based on typical values found in computational studies of similar cycloaddition reactions. The data is not from a direct study of this compound. |

Predictive Modeling of Regio- and Stereoselectivity

In reactions where multiple products can be formed, such as cycloadditions, predictive modeling of regio- and stereoselectivity is a key application of computational chemistry. For this compound, which is an unsymmetrical molecule, reactions with other unsymmetrical reactants can lead to different regioisomers and stereoisomers.

Computational models, particularly those based on DFT, can predict the favored isomer by comparing the activation energies of the different possible reaction channels. The pathway with the lowest activation energy barrier will be the kinetically preferred one, leading to the major product. This approach has been successfully applied to understand the regioselectivity in cycloaddition reactions of various nitrones and nitroalkenes. mdpi.comnih.gov

The regioselectivity in the reactions of this compound would be dictated by the interplay of steric and electronic effects. The nitro group at the 2-position significantly influences the electronic distribution in the pyrrole (B145914) ring, affecting the orbital coefficients of the frontier molecular orbitals (HOMO and FMO). The methyl group on the nitrogen atom can exert steric hindrance. Analysis of the frontier molecular orbitals and the local softness or Fukui functions of the reacting atoms can provide a qualitative prediction of the regioselectivity. For a more quantitative prediction, the calculation of the activation energies for all possible pathways is necessary. For instance, in a [3+2] cycloaddition, the interaction between the HOMO of one reactant and the LUMO of the other determines the favored orientation of approach and thus the regiochemistry of the product.

Thermodynamic and Kinetic Stability Predictions

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the relative energy of a molecule compared to its isomers or decomposition products, often quantified by the heat of formation. Kinetic stability relates to the molecule's resistance to change, which is determined by the activation barriers for its decomposition or isomerization pathways.

Computational studies on nitropyrrole derivatives designed as energetic materials have shown that the heat of formation is a key indicator of their energy content. researchgate.net Positive heats of formation are indicative of an energetic compound. For this compound, the heat of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of bonds are conserved, leading to better error cancellation in the calculations.

Kinetic stability can be computationally assessed by calculating bond dissociation energies (BDEs). The weakest bond in the molecule is often the one that initiates decomposition. For nitropyrroles, the C-NO2 bond is a likely candidate for the initial step of thermal decomposition. A higher BDE for this bond would suggest greater kinetic stability. Computational studies on related energetic materials often correlate higher BDEs with lower sensitivity to initiation. researchgate.net

A comparative study on the isomers of methyl-pyrrolecarboxaldehyde has demonstrated the utility of high-level ab initio methods like G3(MP2)//B3LYP for accurately predicting gas-phase enthalpies of formation, which can be used to compare the relative thermodynamic stabilities of isomers. nih.gov A similar approach could be applied to compare the stability of this compound with its other positional isomers (e.g., 1-Methyl-3-nitro-1H-pyrrole).

Table 2: Predicted Thermodynamic and Kinetic Stability Parameters for this compound and Its Isomer

| Compound | Method | Heat of Formation (kJ/mol) | C-NO2 Bond Dissociation Energy (kJ/mol) |

| This compound | G3(MP2)//B3LYP | +85.2 | 250.6 |

| 1-Methyl-3-nitro-1H-pyrrole | G3(MP2)//B3LYP | +78.5 | 265.1 |

| Note: This table is illustrative and presents hypothetical data based on computational studies of similar compounds to highlight the expected trends. |

Computational Design of Novel Nitropyrrole Architectures

The principles of computational chemistry can be extended from analysis to design. By understanding the structure-property relationships in nitropyrroles, it becomes possible to computationally design novel architectures with desired properties, such as enhanced energetic performance or specific reactivity.

In the context of energetic materials, computational design focuses on creating molecules with a high heat of formation, high density, and good thermal stability. researchgate.net For nitropyrrole-based architectures, this could involve the introduction of additional nitro groups or other energetic functionalities (e.g., azido (B1232118) or nitramino groups) onto the pyrrole ring. Quantum-chemical methods can be used to screen a library of virtual compounds and predict their key properties before any synthetic efforts are undertaken. researchgate.net

For example, one could computationally design a series of poly-nitro derivatives of 1-methylpyrrole (B46729) and calculate their heats of formation, densities, and bond dissociation energies to identify promising candidates for high-energy-density materials. The computational design process would involve geometry optimization of the designed molecules, followed by the calculation of their electronic structure and properties. This rational design approach significantly accelerates the discovery of new materials with tailored functionalities. nih.govmdpi.com

Non Medicinal Applications of 1 Methyl 2 Nitro 1h Pyrrole and Its Derivatives

Utility as Key Intermediates and Building Blocks in Organic Synthesis

The nitropyrrole framework, including 1-methyl-2-nitro-1H-pyrrole and its analogs, serves as a crucial building block in the field of organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole (B145914) ring, allowing for a diverse range of chemical transformations. This makes nitropyrroles valuable intermediates for constructing more complex molecular architectures.

One of the prominent applications of nitropyrrole derivatives is in the synthesis of DNA minor-groove binders. nih.govstrath.ac.uk These molecules are of significant interest in biotechnology and diagnostics. Nitropyrrole-based compounds, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives, act as key intermediates in the construction of these complex binders. nih.govstrath.ac.uk The synthesis involves leveraging the reactivity of the nitropyrrole core to build polyamide chains that can selectively recognize and bind to specific DNA sequences.

The nitro group itself is a versatile functional group that can be transformed into other functionalities, further expanding the synthetic utility of these compounds. For instance, the reduction of the nitro group to an amine is a common and powerful transformation. This allows for the introduction of a nucleophilic site, opening up pathways for the synthesis of various amides, imines, and other nitrogen-containing heterocycles. This versatility makes nitropyrroles attractive starting materials for the synthesis of a wide array of target molecules.

The general utility of pyrrole derivatives as building blocks is well-established in synthetic chemistry. chemscene.comnih.gov They are employed in the synthesis of various heterocyclic compounds, including indolizines and pyrrolo[1,2-a]pyrazines, which have applications beyond the medicinal field. nih.gov The presence of a nitro group on the pyrrole ring, as in this compound, provides a handle for regioselective functionalization, making it a strategic component in multistep synthetic sequences.

Exploration in Materials Science

The unique electronic and energetic properties of this compound and its derivatives have led to their exploration in the field of materials science. Researchers have investigated their potential in creating high-energy materials and as precursors for advanced polymeric materials.

The high nitrogen and oxygen content of nitrated organic compounds makes them candidates for high-energy materials. A notable example is 1-methyl-2,3,4,5-tetranitropyrrole, a derivative of 1-methyl-pyrrole. researchgate.net This compound has been synthesized and characterized as a potential high-energy density material. researchgate.net

Research has focused on developing efficient and environmentally benign synthetic routes to polynitrated pyrroles. researchgate.net The energetic properties of these compounds are a key area of investigation. For instance, 1-methyl-2,3,4,5-tetranitropyrrole has been shown to possess high thermal stability and reduced sensitivity to impact and friction, which are desirable characteristics for energetic materials. researchgate.net Its performance characteristics, such as detonation velocity and pressure, have been found to be comparable to or even exceed those of conventional high explosives like RDX. researchgate.net

| Property | Value | Reference |

| Compound | 1-Methyl-2,3,4,5-tetranitropyrrole | researchgate.net |

| Thermal Stability (Decomposition Temperature) | 273 °C | researchgate.net |

| Impact Sensitivity | >40 J | researchgate.net |

| Friction Sensitivity | >360 N | researchgate.net |

| Detonation Velocity (Calculated) | 8950 m/s | researchgate.net |

| Detonation Pressure (Calculated) | 36.9 GPa | researchgate.net |

This table presents the energetic properties of 1-Methyl-2,3,4,5-tetranitropyrrole, a derivative of this compound.

Derivatives of nitropyrroles have also been explored as monomers for the synthesis of novel polymeric materials, including conducting polymers. metu.edu.tr Conducting polymers are of significant interest due to their unique electronic properties and potential applications in areas such as electronics, sensors, and energy storage.

One example is the synthesis of conducting polymers based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole. metu.edu.tr This monomer, which incorporates a nitrophenyl-pyrrole unit, can be polymerized both chemically and electrochemically to produce soluble and processable conducting polymers. metu.edu.tr The resulting homopolymers and copolymers exhibit interesting electrochromic properties, meaning they can change color in response to an electrical potential. metu.edu.tr

The presence of the nitro group in the monomer structure can influence the electronic properties and processability of the final polymer. These materials have been used to construct electrochromic devices, demonstrating their potential for applications in smart windows, displays, and other optoelectronic technologies. metu.edu.tr The investigation into nitropyrrole-based monomers continues to be an active area of research, with the aim of developing new polymeric materials with tailored properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of 1-Methyl-2-nitro-1H-pyrrole

The synthesis of this compound is not a trivial undertaking and is often embedded within more complex synthetic sequences. One common strategy involves the direct nitration of 1-methyl-1H-pyrrole. However, controlling the regioselectivity of this electrophilic substitution reaction can be challenging due to the activated nature of the pyrrole (B145914) ring. Another viable route commences with the nitration of an unprotected pyrrole, followed by the N-alkylation to introduce the methyl group at the 1-position. For instance, 2-nitropyrrole can undergo nucleophilic substitution with a suitable methylating agent to yield the target compound. researchgate.net

A notable application that highlights a synthetic approach towards related structures is the preparation of 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles, which have demonstrated potential as antifungal agents. nih.gov The synthesis of these complex molecules often proceeds through a multi-step sequence that includes the formation of nitro-aryl intermediates derived from 1-methyl-1H-pyrrole. rsc.org

The reactivity of this compound is significantly influenced by the electronic properties of the nitro group. This powerful electron-withdrawing group deactivates the pyrrole ring towards electrophilic substitution, a characteristic reactivity pathway for pyrroles. Conversely, it activates the molecule for other types of transformations. A key area of reactivity that has been explored for 2-nitropyrrole systems is their participation in palladium-catalyzed cross-coupling reactions. researchgate.netanu.edu.au The presence of the nitro group, particularly when coupled with electron-rich N-substituents, has been shown to enable previously challenging cross-coupling reactions, such as the Stille coupling. researchgate.netrsc.org This reactivity opens up avenues for the elaboration of the this compound core, allowing for the introduction of a variety of substituents at other positions on the pyrrole ring.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Stille reaction, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The successful application of these reactions to 2-nitropyrrole systems underscores their potential for constructing complex molecular architectures. rsc.org

Emerging Methodologies for Nitropyrrole Functionalization

The functionalization of pyrroles, including nitropyrroles, has been significantly advanced by modern catalytic methods. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are at the forefront of these emerging methodologies. libretexts.org These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized nitropyrroles from suitable precursors.

The development of novel palladium precatalysts and specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these cross-coupling reactions. scilit.commit.edu For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity and stability of the palladium catalyst, leading to higher yields and broader substrate compatibility. libretexts.org

Another emerging trend is the use of continuous flow systems for carrying out these catalytic reactions. mdpi.com Continuous flow Suzuki-Miyaura reactions, for example, offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis. mdpi.com The application of such green and efficient technologies to the functionalization of nitropyrroles represents a promising direction for future research.

Interdisciplinary Research Opportunities in Nitropyrrole Chemistry

The unique structural and electronic features of nitropyrroles have positioned them as attractive scaffolds for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.

A significant number of natural products containing the nitropyrrole motif exhibit potent biological activities. rsc.org For example, the heronapyrroles are a family of antibiotic natural products that feature a 2-nitropyrrole core. researchgate.netrsc.org Furthermore, nitropyrrolins, which are farnesyl-α-nitropyrroles isolated from marine actinomycetes, have demonstrated cytotoxicity against human colon carcinoma cells. nih.gov These findings highlight the potential of nitropyrrole derivatives as leads for the development of new therapeutic agents. The synthesis of novel this compound analogs and their evaluation for various biological activities, such as antibacterial, antifungal, and anticancer properties, represents a rich area for interdisciplinary collaboration between synthetic chemists and biologists. researchgate.netnih.govnih.gov

In the realm of materials science, the pyrrole ring is a fundamental building block for conducting polymers and organic electronic materials. The introduction of a nitro group into the pyrrole ring can significantly modulate its electronic properties, which could be harnessed for the design of new functional materials with tailored optical and electronic characteristics.

Challenges and Future Directions in the Field

Despite the significant progress in the chemistry of nitropyrroles, several challenges remain. A primary hurdle is the development of highly regioselective and efficient methods for the synthesis of substituted nitropyrroles. rsc.org The direct nitration of substituted pyrroles often leads to mixtures of isomers, necessitating tedious separation and purification steps. Overcoming this challenge will require the design of new reagents and catalytic systems that offer precise control over the reaction's regioselectivity.

Another challenge lies in the sometimes-limited stability of certain pyrrole derivatives, which can complicate their synthesis and handling. chim.it Furthermore, the starting materials for some synthetic routes can be scarce or expensive, which can be a limiting factor for large-scale production. biosynce.com

Future research in the field of this compound and related compounds will likely focus on several key areas:

Development of Greener and More Efficient Synthetic Methods: There is a continuing need for the development of sustainable synthetic routes that minimize waste and utilize milder reaction conditions. biosynce.com

Expansion of the Catalytic Toolbox: The design of new and more robust catalysts for the functionalization of nitropyrroles will be crucial for expanding the accessible chemical space and enabling the synthesis of increasingly complex molecules. nih.gov

In-depth Biological Evaluation: A systematic investigation of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

Exploration in Materials Science: The synthesis and characterization of novel nitropyrrole-based polymers and materials could lead to advancements in organic electronics and other applications.

常见问题

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software with B3LYP functionals can model transition states and activation energies for nitration or reduction steps .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. AcOH) on reaction pathways.

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on analogous pyrrole derivatives .

How can this compound serve as a precursor in medicinal chemistry applications?

Advanced Research Question

The nitro group is a versatile handle for derivatization:

- Anticancer Agents : Reduce to 2-amine and conjugate with pharmacophores (e.g., pyridine or quinoline moieties) .

- Antimicrobial Scaffolds : Introduce sulfonamide groups at C3/C5 via nucleophilic aromatic substitution .

Case Study : Methyl 4-amino-1-ethylpyrrole-2-carboxylate (a related compound) showed potent kinase inhibition in 2019 trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。